Indazole derivatives, particularly those containing carboxylate groups, are a class of heterocyclic compounds with a wide range of applications in scientific research. They serve as important building blocks in organic synthesis and exhibit a variety of biological activities, making them attractive targets for medicinal chemistry studies. []
Although "ethyl 5-bromo-1H-indazole-7-carboxylate" is not specifically mentioned in the provided literature, similar compounds like ethyl 1H-indazole-3-carboxylate derivatives have been studied for their anti-arthritic effects. [] These compounds demonstrate the potential of indazole carboxylates as scaffolds for developing novel therapeutics.
Ethyl 5-bromo-1H-indazole-7-carboxylate is a chemical compound classified under the indazole family, which consists of heterocyclic compounds known for their diverse biological activities. Indazoles serve as significant building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5-position and an ethyl ester group at the 7-position enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound is often explored for its potential as a protein kinase inhibitor, which can modulate enzymatic activities involved in critical cellular processes.
Ethyl 5-bromo-1H-indazole-7-carboxylate is identified by its Chemical Abstracts Service (CAS) number 1220039-34-8. It can be synthesized from 5-bromo-1H-indazole-7-carboxylic acid through esterification reactions. The compound is classified as an indazole derivative, which is part of a broader category of nitrogen-containing heterocycles that exhibit various pharmacological properties.
The synthesis of ethyl 5-bromo-1H-indazole-7-carboxylate generally follows two main steps: bromination and esterification.
In industrial settings, the synthesis may be optimized through continuous flow processes to enhance efficiency and yield. Automated reactors can allow for precise control over reaction parameters such as temperature and pressure, ensuring consistent product quality.
Ethyl 5-bromo-1H-indazole-7-carboxylate features a complex molecular structure characterized by:
Ethyl 5-bromo-1H-indazole-7-carboxylate participates in several types of chemical reactions:
These reactions expand the utility of ethyl 5-bromo-1H-indazole-7-carboxylate in synthetic organic chemistry.
The mechanism of action for ethyl 5-bromo-1H-indazole-7-carboxylate primarily involves its interaction with biological targets, particularly protein kinases. By competing with ATP for binding to kinase domains, this compound can inhibit kinase activity, thereby influencing cellular signaling pathways related to cell growth and apoptosis.
Research indicates that this compound can inhibit specific kinases such as CHK1 and CHK2, which are integral to cell cycle regulation and DNA damage response mechanisms. This inhibition can lead to altered gene expression and cellular metabolism, affecting processes such as inflammation and cancer cell proliferation.
Ethyl 5-bromo-1H-indazole-7-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dichloromethane.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity.
Ethyl 5-bromo-1H-indazole-7-carboxylate has several applications in scientific research:
Regioselective bromination at the C5 position of the indazole scaffold is critical for synthesizing ethyl 5-bromo-1H-indazole-7-carboxylate. The electron-deficient nature of indazole rings complicates electrophilic aromatic substitution (SEAr), necessitating optimized protocols to avoid polybromination or incorrect regiochemistry. Two advanced methodologies dominate:
Visible-Light Photoredox Catalysis (VLPC): This method employs organic dyes (e.g., erythrosine B) with N-bromosuccinimide (NBS) under visible light. The system generates electrophilic bromine species via single-electron oxidation, selectively functionalizing electron-rich positions. For 1H-indazoles without C4 substituents, VLPC achieves 5-bromination in >85% yield with minimal 7-isomer formation. The reaction proceeds under ambient temperature and oxygen-tolerant conditions, offering exceptional functional group compatibility [2].
Ultrasound-Assisted Bromination: Using dibromohydantoin (DBDMH) as a crystalline bromine source, this method achieves 92% yield within 30 minutes at 40°C in ethanol under ultrasonic irradiation (40 kHz). The mechanical energy from cavitation enhances reagent diffusion and activates DBDMH, releasing molecular bromine in situ. Na₂CO₃ or K₂CO₃ bases mitigate HBr byproducts, suppressing dihalogenation. This approach is scalable and avoids toxic liquid bromine [5].
Method | Conditions | Yield (%) | Regioselectivity (5:7) |
---|---|---|---|
VLPC/Erythrosine B | NBS, CH₃CN, visible light, rt, 18h | 84–92 | >20:1 |
Ultrasound/DBDMH | DBDMH, EtOH, Na₂CO₃, 40°C, 0.5h | 88–92 | >15:1 |
NBS/DMF (Thermal) | NBS, DMF, 80°C, 18h | 75–84 | 8:1 |
Electron-withdrawing groups at C4 (e.g., sulfonamides) favor C7 bromination due to altered charge distribution, as confirmed by Fukui function analysis. For C5 selectivity, unsubstituted or C3-protected indazoles are optimal [9].
Esterification of 5-bromo-1H-indazole-7-carboxylic acid employs two principal strategies: acid-catalyzed Fischer esterification and coupling-reagent-mediated approaches.
Fischer Esterification:
Coupling Reagent Strategies:For acid-sensitive substrates, carbodiimide reagents (DCC, EDCI) with DMAP catalysis enable esterification at 0–25°C. Recent advances include:
Method | Conditions | Yield (%) |
---|---|---|
Fischer (H₂SO₄) | EtOH (excess), H₂SO₄, reflux, 24h | 65–97 |
DBSA/Water | EtOH, DBSA, H₂O, 80°C, 12h | 85–90 |
EDCI/DMAP | EtOH, CH₂Cl₂, rt, 2h | 88–93 |
Graphene Oxide | EtOH, reflux, 6h | 85–92 |
The C5-bromo substituent enables palladium-catalyzed cross-coupling, facilitating C–C or C–heteroatom bond formation. Key reactions include:
Suzuki–Miyaura Arylation:
Sonogashira Alkynylation:
Buchwald–Hartwig Amination:
Reaction Type | Conditions | Product Yield (%) |
---|---|---|
Suzuki (Aryl) | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, toluene/EtOH, 90°C | 70–88 |
Sonogashira (Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | 75–82 |
Buchwald (Amino) | Pd₂(dba)₃/Xantphos, R₂NH, dioxane, 100°C | 80–86 |
Reaction efficiency for ethyl 5-bromo-1H-indazole-7-carboxylate synthesis is highly solvent- and temperature-sensitive:
Temperature Threshold: VLPC reactions drop below 60% yield at <20°C due to reduced bromine radical generation.
Esterification:
Coupling reagents (EDCI) enable 25–40°C reactions in aprotic solvents (CH₂Cl₂), preserving acid-sensitive groups .
Cross-Coupling:
Comprehensive Compound Nomenclature
Systematic Name | Alternative Name |
---|---|
Ethyl 5-bromo-1H-indazole-7-carboxylate | 5-Bromo-1H-indazole-7-carboxylic acid ethyl ester |
5-Bromo-1H-indazole-7-carboxylic acid | - |
5,7-Dibromo-1H-indazole | - |
Ethyl 5-(4-methylphenyl)-1H-indazole-7-carboxylate | 7-Carboethoxy-5-(p-tolyl)-1H-indazole |
Ethyl 5-(pyridin-3-yl)-1H-indazole-7-carboxylate | 3-Pyridinyl-7-ethoxycarbonyl-1H-indazole |
This structured synthesis overview enables precise access to ethyl 5-bromo-1H-indazole-7-carboxylate and its derivatives, underpinning its utility in medicinal chemistry and materials science.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: